molecular formula C14H21N2O10P B12791719 ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid CAS No. 117627-16-4

((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid

Cat. No.: B12791719
CAS No.: 117627-16-4
M. Wt: 408.30 g/mol
InChI Key: ULOSGLPSXQPPRM-IXVDXIGPSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A tetrahydro-pyridin-3-yl core with acetyl and amino substituents at positions 5 and 6, respectively, and a 2-oxo group.
  • A tetrahydro-furan-2-ylmethoxy group linked to the pyridin-3-yl moiety, with 3,4-dihydroxy substitutions.
  • A phosphoryl-acetic acid group attached via the furan-methoxy chain, introducing both phosphate and carboxylic acid functionalities.

The compound is listed in supplier databases, indicating its use in chemical biology or medicinal chemistry research .

Properties

CAS No.

117627-16-4

Molecular Formula

C14H21N2O10P

Molecular Weight

408.30 g/mol

IUPAC Name

2-[[(2R,3S,4S,5S)-5-(3-acetyl-2-amino-6-oxo-2,5-dihydro-1H-pyridin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid

InChI

InChI=1S/C14H21N2O10P/c1-5(17)6-2-7(14(22)16-13(6)15)12-11(21)10(20)8(26-12)3-25-27(23,24)4-9(18)19/h2,7-8,10-13,20-21H,3-4,15H2,1H3,(H,16,22)(H,18,19)(H,23,24)/t7?,8-,10-,11+,12+,13?/m1/s1

InChI Key

ULOSGLPSXQPPRM-IXVDXIGPSA-N

Isomeric SMILES

CC(=O)C1=CC(C(=O)NC1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O

Canonical SMILES

CC(=O)C1=CC(C(=O)NC1N)C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Formation of Pyridinone Core

  • Reagents : Acetyl chloride, ammonia or amine derivatives.
  • Solvent : Anhydrous ethanol or methanol.
  • Temperature : 50–70°C.
  • Catalyst : Acidic catalysts like HCl or H2SO4.

Functionalization of Tetrahydrofuran Ring

  • Reagents : Hydroxylation agents such as hydrogen peroxide or osmium tetroxide.
  • Solvent : Water or aqueous buffers.
  • Temperature : Room temperature to 40°C.
  • Catalyst : Enzymes (e.g., hydroxylase enzymes) or metal catalysts (e.g., palladium).

Phosphorylation Step

  • Reagents : Phosphoric acid derivatives (e.g., triethyl phosphate).
  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).
  • Temperature : 0–30°C.
  • Catalyst : Pyridine or tertiary amines.

Final Coupling Reaction

Challenges in Synthesis

The preparation of this compound involves several challenges:

  • Ensuring stereochemical specificity during hydroxylation and phosphorylation steps.
  • Avoiding side reactions that may compromise product purity.
  • Optimizing reaction yields by controlling temperature and reagent concentrations.

Data Table for Reaction Parameters

Step Reagents Solvent Temperature (°C) Catalyst
Pyridinone Formation Acetyl chloride + ammonia Ethanol 50–70 HCl
Tetrahydrofuran Functionalization Hydrogen peroxide Water RT–40 Osmium tetroxide
Phosphorylation Triethyl phosphate DMF 0–30 Pyridine
Final Coupling Acetic anhydride Acetonitrile RT DCC

Research Findings

Recent studies highlight advancements in enzymatic methods for hydroxylation and selective phosphorylation techniques to improve yield and reduce by-products. Additionally, solid-phase extraction methods have been explored for purification steps following synthesis.

Chemical Reactions Analysis

Types of Reactions

((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield diketones, while reduction of the oxo group may produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of amino and hydroxy groups suggests that it could interact with biological molecules, such as proteins and enzymes, potentially leading to new therapeutic agents.

Medicine

In medicine, ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid could be investigated for its pharmacological properties. Its unique structure may allow it to act as a drug candidate for various diseases.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its multiple functional groups could provide unique properties that are beneficial in industrial applications.

Mechanism of Action

The mechanism of action of ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares functional and scaffold similarities with several classes of molecules (Table 1):

Compound Name/Class Key Structural Features Biological Target/Activity Structural Similarity (Tanimoto Index*) Reference
Target Compound Tetrahydro-pyridin, phosphoryl-acetic acid, dihydroxy-furan Hypothesized: Nucleotide analogs, kinase inhibitors
3-((((2R,3R,4R,5R)-2-... tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile Tetrahydrofuran, phosphino group, pyrimidinone Antiviral/antimicrobial (speculative based on pyrimidinone moiety) 0.65–0.72
5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione Thieno-pyrimidine, oxadiazole Antimicrobial activity (demonstrated in vitro) 0.48–0.55
5-Amino-6-(5'-phosphoribitylamino)uracil Uracil, phosphoribityl group, amino substituents Riboflavin biosynthesis intermediate 0.60–0.68
Indole/Quinoline FLAP inhibitors (e.g., 125I-L-691,831) Aromatic heterocycles, iodinated ligands 5-lipoxygenase-activating protein (FLAP) inhibitors; leukotriene synthesis inhibition (Kd = 6 nM) 0.30–0.40

*Tanimoto Index (0–1) estimated using binary fingerprint comparison (e.g., MACCS keys) .

Key Observations

Functional Group Influence: The phosphoryl-acetic acid group distinguishes the target compound from FLAP inhibitors (e.g., indoles/quinolines), which lack phosphate motifs. This suggests divergent mechanisms (e.g., substrate mimicry vs. direct enzyme binding) .

The acetyl-amino-pyridinone core may confer kinase inhibitory activity, akin to pyridinone-based kinase inhibitors (e.g., imatinib derivatives).

Binding Affinity & Selectivity :

  • FLAP inhibitors (e.g., 125I-L-691,831) show high affinity (Kd = 6 nM) but lack phosphate groups, underscoring the target compound’s unique pharmacophore .
  • The phosphoryl-acetic acid group may enhance solubility or mimic ATP in kinase binding pockets, a feature absent in simpler heterocycles like oxadiazoles .

Theoretical Similarity Analysis

  • The Tanimoto Index (Table 1) highlights moderate similarity (0.60–0.72) to nucleotide analogs (e.g., 5-amino-6-phosphoribitylamino uracil) due to shared phosphorylated sugar motifs .
  • Lower similarity (0.30–0.40) to FLAP inhibitors reflects divergent scaffolds, emphasizing the target’s unique chemotype .

Research Implications

  • Synthetic Challenges: The compound’s complexity (e.g., stereochemistry of dihydroxy-furan) necessitates advanced synthetic strategies, as seen in related phosphino-propanenitrile derivatives .
  • Unanswered Questions: Does the acetyl group enhance membrane permeability compared to non-acetylated analogs? Is the phosphoryl-acetic acid moiety critical for target engagement, or does it serve as a prodrug moiety?

Further studies on its biochemical targets and pharmacokinetics are warranted.

Biological Activity

The compound ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C19H24N2O7P\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{7}\text{P}

This structure features multiple functional groups that contribute to its biological activity, including a phosphoryl group and a tetrahydrofuran moiety.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate key signaling pathways such as PI3K/Akt has been highlighted in research focusing on glioma cells .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro assays have reported IC50 values for COX-1 and COX-2 inhibition, suggesting that it could serve as a potential anti-inflammatory agent. For example, related compounds have shown IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote cancer cell growth.
  • Induction of Apoptosis : It triggers programmed cell death in malignant cells.
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

Study 1: Antiglioma Activity

In a study evaluating bioactive compounds for their anti-glioma activity, derivatives similar to this compound were found to significantly inhibit glioma cell viability. The study utilized various assays to measure cell proliferation and apoptosis induction .

Study 2: Inflammatory Response Modulation

Another investigation assessed the anti-inflammatory potential of structurally related compounds. The results indicated that these compounds effectively reduced inflammatory markers in vitro and in vivo models of inflammation .

Table 1: Biological Activity Summary

Activity TypeAssay MethodIC50 Value (μM)Reference
COX-1 InhibitionCOX inhibitor screening19.45
COX-2 InhibitionCOX inhibitor screening42.1
Glioma Cell ProliferationCell viability assaysSignificant inhibition observed
Apoptosis InductionFlow cytometryIncreased apoptosis rates observed

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